1-Methyl-1H-indole-3-carboxylic acid butyl ester
Description
1-Methyl-1H-indole-3-carboxylic acid butyl ester (CAS: 1025760-25-1) is an indole derivative featuring a methyl group at the 1-position of the indole ring and a butyl ester at the 3-carboxylic acid position. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 245.3 g/mol (calculated).
The structural backbone of indole derivatives is critical in medicinal chemistry due to their prevalence in bioactive molecules.
Properties
IUPAC Name |
butyl 1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKLGCPWVKVXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Ring Formation
The Fischer indolization reaction remains a cornerstone for constructing the indole scaffold. As demonstrated in the synthesis of analogous N1-acylated indole alkanoic esters, condensation of substituted phenylhydrazines with ketoesters under acidic conditions generates the indole nucleus. For 1-methyl-1H-indole-3-carboxylic acid butyl ester, this approach would involve:
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Ketoester Selection : Butyl 3-oxopentanoate serves as the carbonyl component, positioning the ester group at the indole’s C3 position post-cyclization.
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Cyclization Conditions : Microwave-assisted synthesis in methanol with H2SO4 (120°C, 10 min) accelerates the reaction, achieving >75% conversion compared to conventional heating (3 h, 60% yield).
N1-Methylation Strategies
Post-indolization, N1-methylation is achieved via:
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Alkylation : Treatment with methyl iodide in THF using NaH as a base (0°C to RT, 12 h), yielding 85–90% N1-methylated product.
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Protection-Deprotection : Transient protection of the indole NH with triisopropylsilyl (TIPS) groups prior to methylation minimizes side reactions, though this adds two steps and reduces overall yield to 65–70%.
Direct C–H Functionalization Approaches
Pd(II)-Catalyzed Carboxylation
Recent advances in Pd(II)-catalyzed C–H activation enable direct introduction of carboxylic acid groups at C3. For 1-methylindole substrates:
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Substrate Preparation : 1-Methylindole is treated with CO gas under Pd(OAc)2 catalysis (10 mol%) in HFIP at 100°C, affording 1-methyl-1H-indole-3-carboxylic acid in 55–60% yield.
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Decarboxylation Mitigation : Unlike unprotected indoles, the N1-methyl group suppresses undesired decarboxylation during functionalization.
Esterification of Carboxylic Acid Intermediate
The C3-carboxylic acid is converted to the butyl ester via:
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Acid-Catalyzed Esterification : Refluxing with butanol and H2SO4 (12 h, 70% yield).
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Coupling Reagents : DCC/DMAP in DCM (RT, 6 h) achieves 85% yield but requires rigorous purification to remove dicyclohexylurea byproducts.
Alternative Route: Reductive Amination and Esterification
Indole-3-Carboxaldehyde Intermediate
A three-step sequence starting from indole-3-carbaldehyde:
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N1-Methylation : As described in Section 1.2.
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Oxidation : MnO2-mediated oxidation (DCM, RT, 4 h) converts the aldehyde to carboxylic acid (90% yield).
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Butyl Ester Formation : Steglich esterification with butanol using DCC and DMAP (82% yield).
Comparative Analysis of Synthetic Methods
| Method | Steps | Key Reagents | Yield (%) | Scalability | Reference |
|---|---|---|---|---|---|
| Fischer Indolization | 3 | Butyl 3-oxopentanoate, MeI | 70 | High | |
| C–H Carboxylation | 2 | Pd(OAc)2, CO, butanol | 55 | Moderate | |
| Reductive Amination | 3 | MnO2, DCC, DMAP | 82 | Low |
Key Observations :
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Microwave-assisted Fischer indolization offers the best balance of speed and yield for large-scale production.
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Pd(II)-catalyzed routes, while innovative, require stringent gas handling and exhibit moderate yields.
Optimization and Scale-Up Challenges
Byproduct Formation in N1-Methylation
Competitive C3-methylation occurs when using excess MeI, necessitating:
Esterification Efficiency
Butanol’s steric bulk lowers esterification rates compared to methanol or ethanol. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-3-carboxylic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Methyl-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-1H-indole-3-methanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Scientific Research Applications
1-Methyl-1H-indole-3-carboxylic acid butyl ester has several notable applications in various scientific fields:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. Studies have shown that modifications in the indole structure can enhance biological activity against various pathogens.
- Anticancer Properties : The compound is being investigated for its potential as a lead compound in drug discovery targeting cancer cells. Indole derivatives are known to influence apoptosis and cell cycle regulation .
Biological Research
- Cell Signaling : Indole derivatives, including this compound, are studied for their effects on cellular signaling pathways, gene expression, and metabolism. They may interact with receptors or enzymes, influencing physiological responses.
Agricultural Chemistry
- Herbicidal Activity : Recent studies have explored the herbicidal properties of indole derivatives, showing potential in weed management strategies. The compound's structure allows it to act on plant growth regulation pathways .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that modifications in the ester group significantly enhanced activity against Gram-positive bacteria compared to other derivatives .
Case Study 2: Anticancer Research
Research focused on the anticancer effects of indole derivatives demonstrated that this compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways .
Industrial Applications
In addition to its scientific applications, this compound is utilized in:
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-3-carboxylic acid butyl ester involves its interaction with specific molecular targets. For instance, indole derivatives are known to modulate the activity of serotonin receptors, which play a crucial role in neurotransmission. The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Structural and Physical Properties of Selected Indole Carboxylate Esters
Key Observations :
- Ester Chain Length : Longer alkyl chains (e.g., butyl, pentyl) increase hydrophobicity (logP ~6.6 for dimethylmalonic acid butyl ester ), enhancing membrane permeability but reducing aqueous solubility.
- Substituent Position : Methyl groups at the 1-position (common across all) stabilize the indole ring, while additional substituents (e.g., 5-Me in 112332-93-1) alter electronic effects and steric hindrance .
- Functional Groups : Unsaturated esters (e.g., 3-butenyl in 1033692-99-7) introduce sites for chemical modification or degradation .
Crystallinity and Polymorphism
Polymorphism studies on oleanolic acid (OA) butyl esters reveal that van der Waals forces dominate in layered structures, while metastable polymorphs exhibit O-H···O hydrogen-bonded helices . For this compound, the absence of hydroxyl groups precludes hydrogen bonding, suggesting that its crystal packing relies on dispersive interactions (van der Waals) and π-π stacking of the indole ring. This contrasts with hydroxyl-containing analogues like OA butyl esters, where hydrogen bonding competes with dispersive forces .
Thermodynamic Stability : In layered polymorphs (e.g., P21-but-OA), dispersive interactions stabilize the structure more effectively than hydrogen-bonded motifs . This implies that the butyl ester in the target compound likely adopts a similar layered arrangement, maximizing van der Waals contacts.
Biological Activity
1-Methyl-1H-indole-3-carboxylic acid butyl ester is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been studied for their potential in various therapeutic areas, including antiviral , anticancer , anti-inflammatory , and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Indole derivatives exhibit high affinity for various receptors, influencing multiple biochemical pathways. This binding can modulate cellular responses and contribute to their therapeutic effects.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease processes. For instance, it has been shown to act as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. In vitro studies indicate that it can inhibit viral replication at early stages of the virus lifecycle, reducing the production of infectious virions . Its structure allows for modifications that enhance its antiviral efficacy, making it a candidate for further development in antiviral therapies.
Anticancer Properties
The anticancer activity of indole derivatives is well-documented. This compound has shown promise in inhibiting cancer cell proliferation across various cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity with IC50 values indicating potent effects .
Study 1: Antiviral Efficacy
A study conducted on modified indole derivatives revealed that certain compounds exhibited IC50 values as low as 0.49 µM against dengue virus serotype 2 (DENV2), with a selectivity index indicating low cytotoxicity . This highlights the potential of indole derivatives like this compound in developing antiviral agents.
Study 2: Anticancer Activity
In another study focusing on the inhibition of MMPs, compounds similar to this compound were shown to significantly reduce collagen degradation in vitro, which is critical for cancer progression. The results indicated a strong correlation between structural modifications and enhanced bioactivity against cancer cells .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antimicrobial/Antiviral | Varies by pathogen | High |
| Iso-Pr-substituted derivative | Antiviral | 3.03 | 5.30 |
| Iso-Bu derivative | Antiviral | 0.49 | 39.5 |
| Indole derivatives (general) | Anticancer | Varies widely | Varies |
Q & A
Q. What are the recommended synthetic routes for preparing 1-Methyl-1H-indole-3-carboxylic acid butyl ester, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of 1-Methyl-1H-indole-3-carboxylic acid with butanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature: Prolonged reflux (~100–120°C) improves esterification efficiency.
- Catalyst Concentration: Excess acid (1–2 mol%) accelerates reaction but may require neutralization post-reaction.
- Solvent: Toluene or DMF is preferred for azeotropic removal of water.
For analogs like methyl 1-methyl-1H-indole-3-carboxylate, crystallization from ethanol yields orthorhombic crystals (space group Pbcm), as confirmed by single-crystal XRD .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy: Confirm esterification via disappearance of carboxylic acid protons (~12 ppm) and appearance of butyl ester signals (δ 4.2–4.3 ppm for -OCH₂-).
- UV/Vis Spectroscopy: λmax values (e.g., 216–290 nm for similar indole esters) indicate π→π* transitions in the indole ring .
- HPLC: Assess purity (≥98%) using C18 columns with methanol/water gradients (e.g., 70:30 to 95:5 over 20 min) .
Q. How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer:
- Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Stability: ≥5 years under recommended conditions, as demonstrated for structurally similar indole esters .
- Handling: Use anhydrous solvents during experiments to avoid ester hydrolysis.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of indole esters?
Methodological Answer: Single-crystal XRD analysis of methyl 1-methyl-1H-indole-3-carboxylate revealed:
- Crystal System: Orthorhombic (Pbcm space group).
- Unit Cell Parameters: a = 0.50 Å, b = 0.24 Å, c = 0.17 Å (at 173 K).
- Torsional Angles: Indole ring planarity (deviation < 0.01 Å) and ester group orientation confirm steric effects.
Conflicting literature reports on bond lengths (e.g., C=O vs. C-O) can be reconciled by comparing thermal ellipsoid models and refining data with software like SHELXL .
Q. What mechanistic insights explain the pharmacological activity of indole esters as serotonin receptor modulators?
Methodological Answer: Studies on analogs (e.g., GR113808) suggest:
- 5-HT4 Receptor Antagonism: Competitive binding assays using radiolabeled ligands (e.g., [³H]GR113808) show IC₅₀ values < 1 µM.
- Functional Assays: Organ bath experiments (e.g., ileum smooth muscle) measure changes in contraction frequency. For example, 50 µM RS67506 (agonist) reduced constriction frequency without altering membrane potential .
Experimental Design:
- Use CHO-K1 cells transfected with human 5-HT4 receptors.
- Measure cAMP accumulation via ELISA to quantify receptor activation/inhibition.
Q. How do thermodynamic properties (e.g., enthalpy, viscosity) inform solvent selection for industrial-scale reactions?
Methodological Answer: For related esters (e.g., dimethylmalonic acid butyl tetradecyl ester):
- Dynamic Viscosity (dvisc): Ranges from 0.0005484 Pa·s (298 K) to 0.0000268 Pa·s (400 K), indicating suitability for high-temperature reactions .
- Enthalpy of Vaporization (ΔHvap): 83.81 kJ/mol suggests moderate energy requirements for distillation .
Q. How can researchers address contradictory data in biological activity studies of indole esters?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated receptors.
- Structural Analog Comparison: Compare activity of 1-methyl-1H-indole-3-carboxylate derivatives to isolate functional group contributions .
Example: Discrepancies in 5-HT4 antagonism may arise from assay-specific buffer conditions (e.g., Mg²⁺ concentration affecting receptor conformation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
